phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

solid-state chemistry crystallography halogen bonding

Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS 53992-25-9) is a synthetic 6-bromo-substituted coumarin-3-carboxylate phenyl ester with the molecular formula C₁₆H₉BrO₄ and a molecular weight of 345.14 g/mol. The compound belongs to the 2-oxo-2H-chromene (coumarin) family and is characterized by a bromine atom at the 6-position of the chromene core and a phenyl ester moiety at the 3-carboxylate position, distinguishing it from other 6-halo or ester variants within this scaffold class.

Molecular Formula C16H9BrO4
Molecular Weight 345.148
CAS No. 53992-25-9
Cat. No. B2653807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
CAS53992-25-9
Molecular FormulaC16H9BrO4
Molecular Weight345.148
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
InChIInChI=1S/C16H9BrO4/c17-11-6-7-14-10(8-11)9-13(16(19)21-14)15(18)20-12-4-2-1-3-5-12/h1-9H
InChIKeyNLSDKYATCHNPMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 6-Bromo-2-oxo-2H-chromene-3-carboxylate (CAS 53992-25-9): Procurement-Relevant Identity and Class Position


Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS 53992-25-9) is a synthetic 6-bromo-substituted coumarin-3-carboxylate phenyl ester with the molecular formula C₁₆H₉BrO₄ and a molecular weight of 345.14 g/mol [1]. The compound belongs to the 2-oxo-2H-chromene (coumarin) family and is characterized by a bromine atom at the 6-position of the chromene core and a phenyl ester moiety at the 3-carboxylate position, distinguishing it from other 6-halo or ester variants within this scaffold class . It is commercially available at ≥95% purity and is registered under the EU REACH regulation, providing a defined regulatory framework for procurement [1].

Why Phenyl 6-Bromo-2-oxo-2H-chromene-3-carboxylate Cannot Be Substituted by Generic Coumarin-3-Carboxylate Analogs


Coumarin-3-carboxylate derivatives are not functionally interchangeable because the 6-position halogen identity (Br vs. Cl vs. H) governs crystal packing motifs that directly influence solid-state stability, solubility, and formulation behaviour [1]. Furthermore, the ester group (phenyl vs. ethyl vs. methyl) determines the compound's lipophilicity (LogP 4.2 for the phenyl ester vs. approximately 2.4 for the ethyl analog), which critically affects membrane permeability, protein binding, and in vitro assay performance [2]. Substituting the phenyl ester with a simpler alkyl ester alters both the 3D conformation of the 3-carboxylate group relative to the chromene plane and the compound's susceptibility to esterase-mediated hydrolysis, leading to divergent pharmacokinetic and pharmacodynamic profiles that render generic substitution scientifically unsound without explicit comparative validation [2].

Quantitative Evidence Guide: Measurable Differentiation of Phenyl 6-Bromo-2-oxo-2H-chromene-3-carboxylate from Closest Analogs


Halogen-Dependent Crystal Packing Motif: 6-Bromo vs. 6-Chloro Dihedral Angle and Intermolecular Interaction Architecture

A direct head-to-head crystallographic comparison of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (II) with its 6-chloro isomorph (I) reveals that the bromine atom directs a distinct supramolecular architecture through C–Br···O=C dipolar interactions, whereas the chlorine analog engages via C–Cl···O=C interactions of different geometry and strength [1]. Specifically, the 3-carboxy and lactone carbonyl groups deviate from the chromene plane by 9.07° and 18.96° in the bromo derivative (II) versus 8.37° and 17.57° in the chloro derivative (I) [1]. These angular differences, while subtle, propagate into divergent layer stacking and three-dimensional packing along the c-axis, affecting crystal density, dissolution rate, and mechanical stability [1]. The phenyl ester variant of the target compound is predicted to amplify these differences due to the additional steric bulk and π-stacking capacity of the phenyl ring compared to the ethyl ester studied crystallographically [2].

solid-state chemistry crystallography halogen bonding

Lipophilicity-Driven Pharmacokinetic Differentiation: Phenyl Ester vs. Ethyl Ester LogP

The target compound (phenyl ester; MW 345.14 g/mol) exhibits a computed LogP (XLogP3-AA) of 4.2, representing a substantial ~1.8 log unit increase over the ethyl ester analog ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS 2199-90-8; MW 297.10 g/mol; ACD/LogP approximately 2.4) [1]. This LogP difference corresponds to an approximately 60-fold increase in octanol-water partition coefficient, translating to significantly higher membrane permeability, enhanced protein binding, and altered tissue distribution [1]. Additionally, phenyl esters are generally more resistant to esterase-mediated hydrolysis than ethyl esters due to steric shielding and electronic effects of the aromatic ring, which can prolong half-life in biological matrices [2]. The molecular weight increase (345.14 vs. 297.10 g/mol; Δ = +48.04 g/mol) also affects molar dosing calculations and diffusion coefficients [1].

pharmacokinetics lipophilicity esterase stability

Class-Level Antiproliferative Activity of 6-Bromo Coumarins in Thyroid Cancer Cells with Distinct ROS Modulation

Although direct antiproliferative data for phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate itself are not yet available in the public primary literature, a systematic study of 6- and 6,8-halogenated coumarin derivatives provides class-level inference. The 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) exhibited significant antiproliferative activity in TPC-1 thyroid cancer-derived cells, inducing apoptosis, increasing cells in the G2/M phase, and decreasing the S-phase population [1]. Notably, 2h induced a decrease in reactive oxygen species (ROS) in a dose- and time-dependent manner in TPC-1 cells, while the 6,8-diiodo analog (2k) induced a significant increase in ROS [1]. This demonstrates that halogen identity at the 6-position (Br vs. I) is a critical determinant of redox-modulatory mechanism even within the same scaffold class. For the target compound, the 6-bromo substitution motif is expected to confer a similar redox-modulatory phenotype, with the phenyl ester providing enhanced cellular permeability relative to the nitrile-bearing comparator due to its higher LogP [2].

anticancer thyroid cancer ROS modulation

Regulatory and Quality Control Differentiation: REACH Registration Status and Commercial Purity

Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is registered under the EU REACH regulation, with regulatory data accessible via the European Chemicals Agency (ECHA) database [1]. This provides a defined regulatory framework including hazard classification, safe handling protocols, and environmental risk assessment that is not uniformly available for all closely related coumarin-3-carboxylate analogs [1]. Commercially, the compound is supplied at ≥95% purity (HPLC) by multiple vendors , with the molecular identity verifiable by standard analytical techniques (¹H NMR, LC-MS) against the reference SMILES and InChI deposited in PubChem (CID 4682899) [2]. For procurement, the availability of a validated CAS registry number (53992-25-9) with REACH documentation reduces regulatory compliance burden compared to custom-synthesized analogs that lack registration dossiers [1].

regulatory compliance REACH purity specification

Application Scenarios: Where Phenyl 6-Bromo-2-oxo-2H-chromene-3-carboxylate Provides Verifiable Advantage


Solid-State Formulation Development Requiring Defined Crystal Packing Architecture

When developing solid dosage forms or cocrystal formulations, the halogen-dependent crystal packing motif of 6-bromo coumarin derivatives—characterised by C–Br···O=C dipolar interactions and specific carbonyl out-of-plane deviations (9.07° and 18.96° for the lactone and 3-carboxy carbonyl groups, respectively)—provides a defined structural baseline for predicting mechanical properties, dissolution behaviour, and long-term stability that is absent in non-halogenated or 6-chloro variants [1]. This makes the compound suitable as a reference standard for solid-state characterization studies where halogen bonding contributes to lattice energy.

Cell-Based Oncology Research Requiring High Membrane Permeability and Defined ROS Modulation

In thyroid cancer (TPC-1) and related oncology models, the 6-bromo substitution pattern is associated with a ROS-decreasing phenotype, in contrast to the ROS-increasing effect of 6,8-diiodo analogs [2]. Combined with the target compound's elevated LogP (4.2) relative to ethyl ester analogs (LogP ~2.4), this provides superior passive membrane permeability for intracellular target engagement [3]. Researchers investigating redox-modulatory mechanisms in cancer should select this compound over the ethyl ester analog when cell penetration is critical and over the 6,8-diiodo analog when a ROS-decreasing (antioxidant-like) mechanism is hypothesised [2][3].

Regulatory-Compliant Procurement for EU-Based Medicinal Chemistry and Toxicology Studies

For laboratories operating under EU regulatory frameworks, the availability of a REACH registration dossier for phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate enables compliant procurement, storage, and disposal without the additional cost and delay of generating a custom registration or safety data sheet [4]. The compound is supplied at ≥95% purity, providing a verified quality baseline for reproducible dose-response and toxicological studies . This scenario favours this specific CAS-registered compound over custom-synthesized coumarin-3-carboxylate analogs that lack regulatory documentation.

Esterase Stability Studies Requiring Phenyl Ester Substrate Probes

The phenyl ester moiety of the target compound confers greater resistance to esterase-mediated hydrolysis compared to ethyl or methyl ester analogs, owing to the steric hindrance and electronic effects of the aromatic ring [5]. This makes phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate a suitable probe substrate for studying structure-activity relationships in esterase enzymology, where longer half-life in biological matrices (e.g., plasma, liver microsomes) is required. The 6-bromo substituent additionally provides a convenient UV or mass spectrometry handle for detection and quantification.

Quote Request

Request a Quote for phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.